molecular formula C19H18N2O B12875299 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one CAS No. 308101-33-9

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one

Cat. No.: B12875299
CAS No.: 308101-33-9
M. Wt: 290.4 g/mol
InChI Key: LMOSQSYDXLAQPA-NBVRZTHBSA-N
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Description

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with p-tolualdehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of inflammatory mediators or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory properties.

    1-Phenyl-3-methyl-5-pyrazolone: Used as an analgesic and antipyretic agent.

    4-Aminoantipyrine: Utilized in biochemical assays and as an analgesic.

Uniqueness

3-Methyl-1-phenyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is unique due to its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other pyrazolones. Its unique substituents may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further research.

Properties

CAS No.

308101-33-9

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

(4E)-5-methyl-4-[1-(4-methylphenyl)ethylidene]-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H18N2O/c1-13-9-11-16(12-10-13)14(2)18-15(3)20-21(19(18)22)17-7-5-4-6-8-17/h4-12H,1-3H3/b18-14+

InChI Key

LMOSQSYDXLAQPA-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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